

Physical and chemical properties of Benzo[b]thiophen-4-amine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: Benzo[b]thiophen-4-amine

Cat. No.: B097154

[Get Quote](#)

An In-depth Technical Guide to Benzo[b]thiophen-4-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of **Benzo[b]thiophen-4-amine**. It includes structured data on its properties, detailed experimental protocols, and visualizations of relevant chemical pathways and experimental workflows. This document is intended to serve as a foundational resource for professionals engaged in chemical research and pharmaceutical development.

Core Physical and Chemical Properties

Benzo[b]thiophen-4-amine is a heterocyclic aromatic amine with a molecular structure that makes it a valuable building block in medicinal chemistry. Its properties are summarized below.

Table 1: Physical and Chemical Properties of **Benzo[b]thiophen-4-amine**

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NS	[1]
Molecular Weight	149.21 g/mol	[1]
Appearance	White to off-white solid	
Melting Point	269 °C (decomposes) (for hydrochloride salt)	
Boiling Point	Not available	
Solubility	Not available	
CAS Number	17402-83-4	
InChI Key	IRMXPESEXLQKHG-UHFFFAOYSA-N	[1]
SMILES	c1cc(c2ccsc2c1)N	[1]
Storage	Keep in a dark place, under an inert atmosphere, at 2-8°C.	

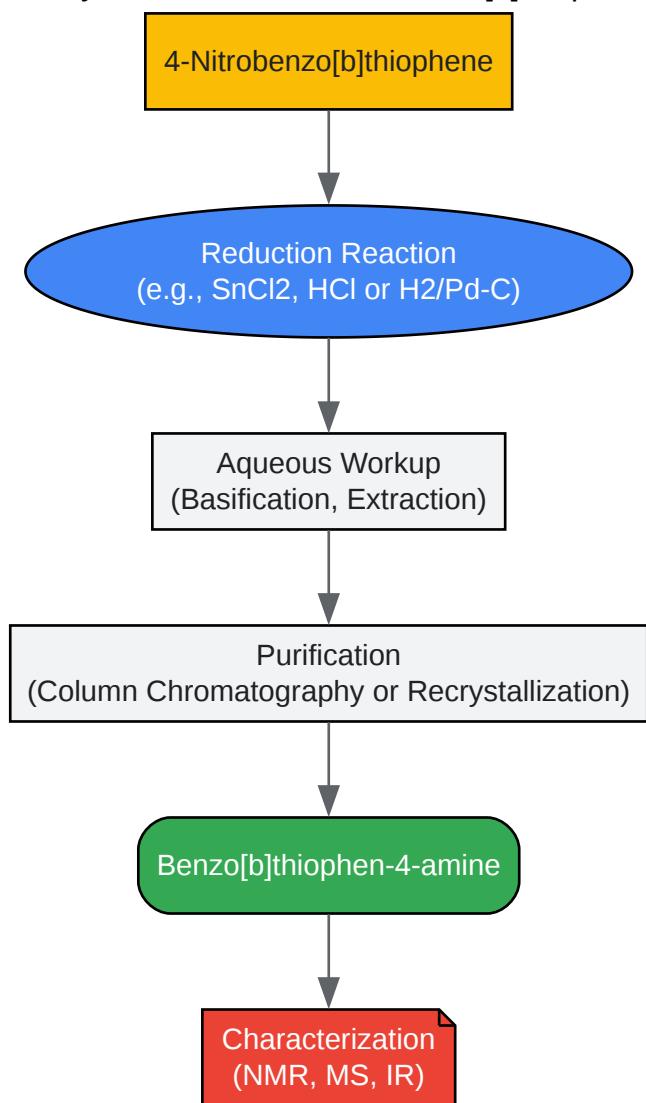
Spectral Data

Spectroscopic data is crucial for the identification and characterization of **Benzo[b]thiophen-4-amine**. While a complete dataset for the specific isomer is not readily available in the public domain, typical spectral characteristics for the benzothiophene core and related isomers are presented.

Table 2: Summary of Spectral Data for Benzo[b]thiophene Derivatives

Technique	Expected Peaks and Features
¹ H NMR	Aromatic protons on the benzene and thiophene rings would appear in the range of δ 7.0-8.0 ppm. The amine (-NH ₂) protons would appear as a broad singlet, with its chemical shift dependent on the solvent and concentration.
¹³ C NMR	Aromatic carbons would resonate in the δ 110-150 ppm range. The carbon atom attached to the amino group would be significantly affected by its electron-donating nature.
Mass Spec (EI)	The molecular ion peak (M ⁺) would be observed at m/z 149. Characteristic fragmentation patterns would involve the loss of HCN or other small fragments from the aromatic system. ^{[2][3]}
IR Spectroscopy	N-H stretching of the primary amine would appear as two bands in the 3300-3500 cm ⁻¹ region. C-H stretching for the aromatic rings would be observed around 3000-3100 cm ⁻¹ . C=C stretching bands for the aromatic system would be present in the 1450-1600 cm ⁻¹ region.

Chemical Reactivity and Synthesis


The chemical behavior of **Benzo[b]thiophen-4-amine** is dictated by the aromatic benzothiophene core and the nucleophilic primary amine group.

- **Amine Group Reactivity:** The primary amine at the 4-position is nucleophilic and can undergo reactions typical of aromatic amines, such as acylation, alkylation, and diazotization. It is a key functional group for introducing the benzothiophene scaffold into larger molecules. A notable application is its use in the synthesis of piperazine derivatives, which are precursors to important pharmaceuticals.^[4] For instance, it can be reacted with bis(2-chloroethyl)amine to form 1-(Benzo[b]thiophen-4-yl)piperazine, a key intermediate for the antipsychotic drug Brexpiprazole.^[4]

- Aromatic Ring Reactivity: The benzothiophene ring system can undergo electrophilic substitution reactions. The position of substitution is directed by the activating amino group and the inherent reactivity of the heterocyclic system. Direct C-H arylation at other positions on the ring is also possible using modern catalytic methods.[5]

The synthesis of substituted benzothiophenes can be achieved through various strategies, often involving the cyclization of a suitably substituted benzene derivative.[6][7][8][9] A common conceptual pathway involves constructing the thiophene ring onto a pre-functionalized benzene ring. For **Benzo[b]thiophen-4-amine**, a plausible synthetic route would start from a 3-substituted aniline derivative, which is then elaborated to build the fused thiophene ring. An alternative is the reduction of the corresponding 4-nitrobenzo[b]thiophene.[10]

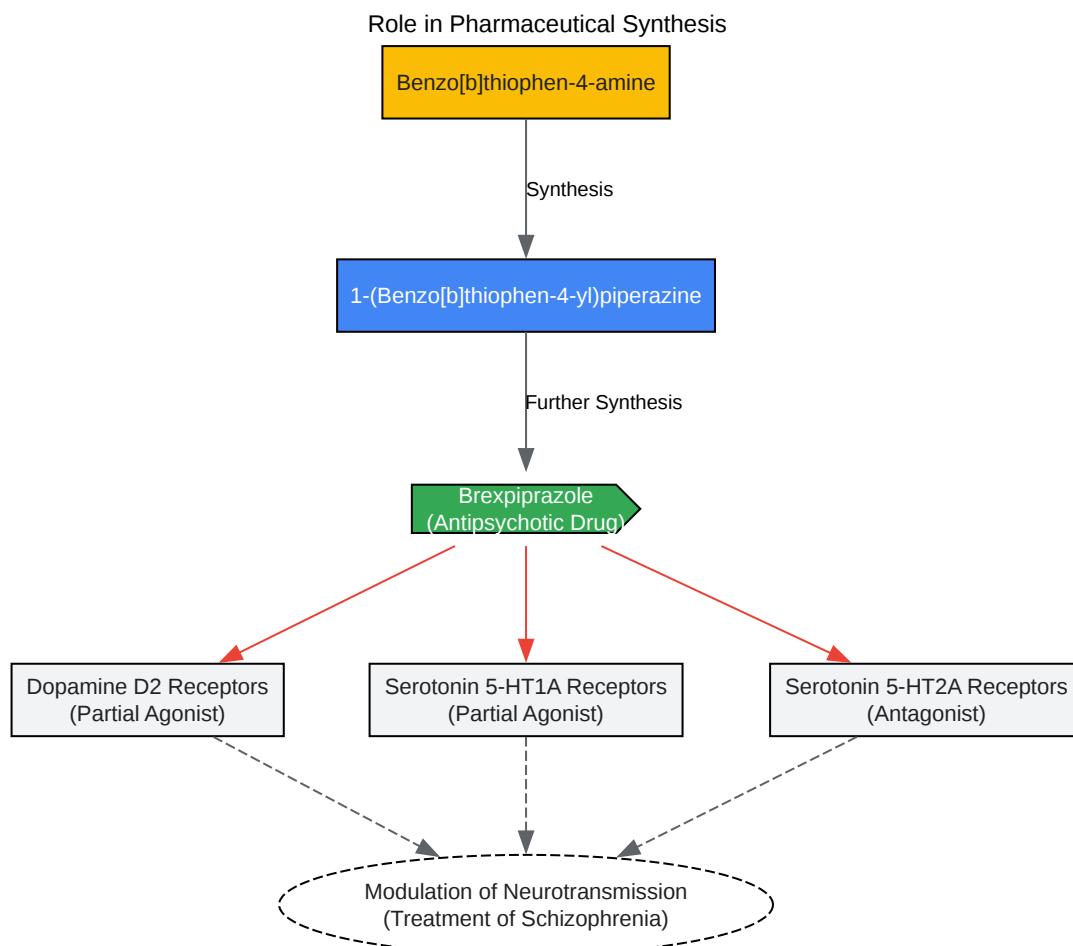
Conceptual Synthesis Workflow for Benzo[b]thiophen-4-amine

[Click to download full resolution via product page](#)

Caption: Conceptual workflow for the synthesis of **Benzo[b]thiophen-4-amine**.

Experimental Protocols

This protocol is adapted from methodologies used in the synthesis of pharmaceutical intermediates.[\[4\]](#)


- Reaction Setup: To a solution of **Benzo[b]thiophen-4-amine** (1 equivalent) in a high-boiling point solvent such as xylene, add bis(2-chloroethyl)amine hydrochloride (1 equivalent).
- Acid Scavenger: Add an acid scavenger, such as p-toluenesulfonamide (1 equivalent), to the mixture.
- Reaction Conditions: Heat the reaction mixture to 120–150°C and maintain for 16-24 hours, monitoring the reaction progress by TLC or LC-MS.
- Workup: After cooling to room temperature, dilute the mixture with an organic solvent like ethyl acetate and wash with an aqueous basic solution (e.g., 1M NaOH) to remove the acid scavenger and any unreacted starting materials. Subsequently, wash with brine.
- Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the desired piperazine derivative.
- NMR Spectroscopy: Prepare a ~5-10 mg sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.
- Mass Spectrometry: Introduce a dilute solution of the sample into the mass spectrometer via direct infusion (for ESI-MS) or use a GC-MS for a volatile derivative (for EI-MS).
- IR Spectroscopy: Acquire the infrared spectrum using either a KBr pellet method or an Attenuated Total Reflectance (ATR) accessory.

Biological Significance and Applications

The benzo[b]thiophene scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds.[\[11\]](#)[\[12\]](#) Derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and neuroprotective effects.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Specifically, **Benzo[b]thiophen-4-amine** serves as a critical intermediate in the synthesis of drugs targeting the central nervous system.[\[4\]](#) Its derivatives often interact with key

neurotransmitter receptors.

[Click to download full resolution via product page](#)

Caption: Role of **Benzo[b]thiophen-4-amine** in drug synthesis and action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GSRS [precision.fda.gov]
- 2. Benzo(B)Thiophene | C8H6S | CID 7221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Benzo[b]thiophene [webbook.nist.gov]
- 4. 1-(Benzo[b]thiophen-4-yl)piperazine hydrochloride | 913614-18-3 | Benchchem [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. EP0859770B1 - PROCESS FOR THE SYNTHESIS OF BENZO b]THIOPHENES - Google Patents [patents.google.com]
- 7. Synthesis of Benzo[b]thiophenes via Electrophilic Sulfur Mediated Cyclization of Alkynylthioanisoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiophene synthesis [organic-chemistry.org]
- 9. US5606075A - Process for the synthesis of benzo[b]thiophenes - Google Patents [patents.google.com]
- 10. Benzo[b]thiophene, 4-nitro- [webbook.nist.gov]
- 11. Synthesis, characterization and biological activities of some new benzo[b]thiophene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. encyclopedia.pub [encyclopedia.pub]
- 14. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant *Staphylococcus aureus* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Benzo[b]thiophen-4-amine]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b097154#physical-and-chemical-properties-of-benzo-b-thiophen-4-amine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com